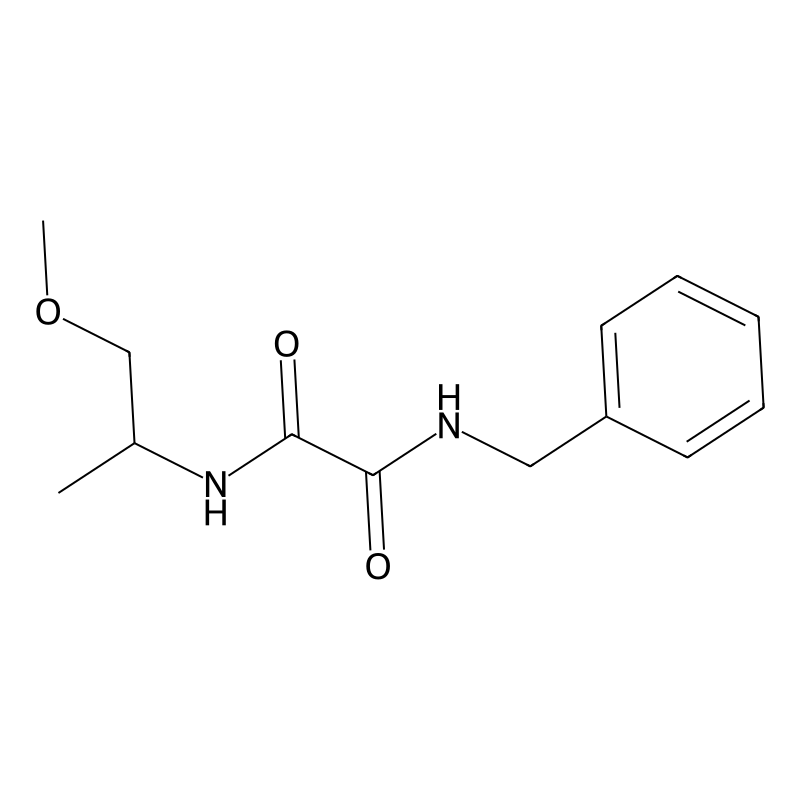

N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Biotechnology and Bioprocess Engineering

Summary of the Application: The compound “N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide” has been used in the development of algicidal agents for controlling harmful algae that cause water pollution .

Methods of Application or Experimental Procedures: A series of 79 derivatives based on the structure of “N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide” were synthesized and their structure-activity relationships toward a harmful and a harmless algal species were analyzed .

Results or Outcomes: Among the derivatives, the best algicidal activities with LC50 values of 0.49 (compound 24) and 0.42 µM (compound 34) in Cyanobacteria were achieved when CH3 and F groups were substituted at the R2 position, with CH3CH3 group at the R3 position, and amine chain length 3 at the R4 position after fixing Cl substituent group at the R1 position of the benzaldehyde group . The compounds 24 and 34 decreased the chlorophyll content of treated groups by approximately 75–80% as compared to the control .

Application in Medicinal Chemistry and Drug Design

Summary of the Application: The compound “N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide” has been used as a base structure for the synthesis of novel N’-(1,3-benzothiazol-2-yl)-arylamide derivatives, which have shown promising antibacterial activity .

Methods of Application or Experimental Procedures: A series of new N’-(1,3-benzothiazol-2-yl)-arylamides were synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis under relatively milder reaction conditions using dimethyl formamide as solvent .

Results or Outcomes: The synthesized compounds were tested against various Gram-positive and Gram-negative bacterial strains. Compounds C 3, C 5, C 9, C 13-15, and C 17 exhibited promising activity against Staphylococcus aureus NCIM 5021 with MIC values in the range of 19.7–24.2 μM . Among all tested compounds, C 13 possessing a thiophene ring attached to the benzothiazole moiety via an amide linkage exhibited maximum activity against S. aureus NCIM 5022 with an MIC of 13.0 μM . This compound also eliminated S. aureus ATCC 43300 strain after 24-hour exposure indicating its bactericidal activity .

Application in Organic Synthesis

Summary of the Application: The compound “N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide” can serve as an intermediate for the production of more complex molecules .

Methods of Application or Experimental Procedures: Oxalamide derivatives, such as “N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide”, can act as activating agents for carboxylic acids . They can also facilitate the formation of peptide bonds due to their structure .

Results or Outcomes: The use of “N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide” as an intermediate can lead to the synthesis of a wide range of complex molecules, expanding the possibilities in organic synthesis .

N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide is a synthetic compound characterized by its oxalamide structure, which consists of an oxalamide moiety attached to a benzyl group and a methoxypropan-2-yl substituent. This compound has garnered attention in various fields of chemical research due to its potential applications in medicinal chemistry and materials science.

The molecular formula of N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide is C${16}$H${19}$N${2}$O${3}$, indicating the presence of two nitrogen atoms, three oxygen atoms, and a complex carbon backbone. The presence of the methoxy group contributes to its solubility and reactivity, making it a versatile candidate for further chemical modifications.

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

- Substitution Reactions: The benzyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.

- Dehydrogenative Coupling: This reaction involves the coupling of amines with alcohols or other nucleophiles to form oxalamides, as observed in studies involving similar compounds .

- Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains.

- Anticancer Properties: Some oxalamides are being investigated for their ability to inhibit cancer cell proliferation.

- Enzyme Inhibition: Oxalamides can act as inhibitors for certain enzymes, which may be beneficial in drug design for treating diseases.

The synthesis of N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide typically involves the following steps:

- Formation of Oxalic Acid Derivative: The initial step often requires the preparation of an oxalic acid derivative through the reaction of oxalyl chloride with appropriate amines.

- Benzylation: The benzyl group is introduced via nucleophilic substitution reactions.

- Methoxy Group Introduction: The methoxypropan-2-yl group can be added through alkylation methods involving suitable precursors like methoxypropanol.

These methods allow for varying yields and purities depending on reaction conditions and reagents used.

N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide has potential applications in several areas:

- Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound in drug development.

- Material Science: Its unique structure could be explored for use in polymers or as additives in various materials.

- Chemical Research: It can act as a building block for synthesizing more complex molecules.

Interaction studies involving N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide focus on its binding affinity with biological targets such as proteins or enzymes. Techniques such as:

- Nuclear Magnetic Resonance Spectroscopy: To study conformational changes upon binding.

- X-ray Crystallography: For understanding the molecular interactions at an atomic level.

These studies help elucidate the mechanism of action and potential therapeutic uses.

Similar Compounds

Several compounds share structural similarities with N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide. Here are some notable examples:

These compounds exhibit unique properties that differentiate them from N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide, particularly in their biological activities and chemical reactivity profiles.

Oxalamides, derivatives of oxalic acid, have been integral to organic chemistry since the early 20th century. The simplest oxalamide, (CONH~2~)~2~, was first synthesized via hydrolysis of cyanogen gas, a method still referenced in modern preparative routes. By the mid-20th century, researchers recognized the potential of N-substituted oxalamides as ligands and stabilizers. For instance, oxamide’s role in stabilizing nitrocellulose and suppressing burn rates in rocket propellants highlighted its versatility. The development of Ullmann-Goldberg reactions in the 2000s further cemented oxalamides’ importance, as N,N′-substituted variants proved effective in copper-catalyzed aryl aminations. Recent advances, such as ruthenium-catalyzed acceptorless dehydrogenative coupling of ethylene glycol and amines, have expanded synthetic pathways to oxalamides while emphasizing sustainability.

Significance of N-Substituted Oxalamides in Contemporary Research

N-Substituted oxalamides are pivotal in diverse fields due to their structural tunability and functional versatility. In catalysis, ligands like N-(naphthalen-1-yl)-N′-alkyl oxalamides enable high-turnover copper-mediated aryl aminations at low catalyst loadings (0.01–0.1 mol%). Medicinally, oxalamide derivatives such as Z2 exhibit potent neuraminidase inhibition (IC~50~ = 0.09 μM), outperforming oseltamivir carboxylate in anti-influenza drug development. Material science benefits from oxalamide-based organogelators, which form self-healing networks in vegetable oils through rigid hydrogen-bonded assemblies. These applications underscore the compound class’s adaptability to tailored molecular design.

Research Objectives and Scope

This article focuses on N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide, a structurally nuanced oxalamide derivative. Key objectives include:

- Reviewing synthetic strategies for N-substituted oxalamides, emphasizing transition-metal catalysis.

- Analyzing characterization techniques (e.g., NMR, X-ray crystallography) to resolve substituent effects.

- Evaluating applications in catalysis, medicine, and materials.The scope excludes pharmacokinetic or safety data to prioritize molecular design and functional utility.

Retrosynthetic Analysis

The retrosynthetic breakdown of N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide begins with disconnection of the central oxalamide bond, yielding two primary fragments: benzylamine and 1-methoxypropan-2-amine as nucleophilic components, alongside an oxalic acid derivative as the electrophilic core (Figure 1) [1]. Secondary disconnections at the amide bonds reveal oxalyl chloride or activated oxalate esters as viable starting materials.

Critical retrosynthetic considerations include:

- Amine compatibility: The benzyl group’s aromaticity and the methoxypropan-2-yl group’s steric demands require sequential coupling to avoid regioselectivity conflicts.

- Oxidation state management: Preservation of the oxalamide’s carbonyl functionality necessitates anhydrous conditions to prevent hydrolysis during synthesis [1].

Precursor Selection and Optimization

Precursor optimization involves balancing reactivity, cost, and safety across three key components:

Table 1: Oxalyl Precursor Comparison

| Precursor | Reactivity | Yield (%) | Handling Considerations |

|---|---|---|---|

| Oxalyl chloride | High | 85–92 | Moisture-sensitive, corrosive |

| Diethyl oxalate | Moderate | 78–84 | Less toxic, requires activation |

| Oxalic acid | Low | <50 | Eco-friendly but sluggish kinetics |

Optimal results derive from oxalyl chloride due to its high electrophilicity, enabling efficient amide bond formation at room temperature [1]. Benzylamine and 1-methoxypropan-2-amine are selected for their commercial availability and orthogonal reactivity, with the latter’s secondary amine group requiring temperature-controlled coupling to minimize side reactions.

Synthetic Routes

Sequential Amidation Approach

This two-step protocol ensures regioselective amide formation:

- Primary amidation: Benzylamine reacts with oxalyl chloride in anhydrous tetrahydrofuran (THF) at 0–5°C, forming N-benzyloxalyl chloride intermediate.

- Secondary amidation: Addition of 1-methoxypropan-2-amine at 25°C completes the oxalamide structure.

Reaction monitoring via ¹H NMR (δ = 2.50 ppm for THF solvent, 500 MHz) [1] confirms intermediate conversion before the second amidation step. Yields reach 89% with stoichiometric amine ratios (1:1.05 benzylamine:methoxypropan-2-amine).

One-pot Synthesis Strategies

A single-vessel method combines both amines with oxalyl chloride under phased temperature control:

- Stage 1: Oxalyl chloride activation in dichloromethane at −10°C.

- Stage 2: Sequential amine addition with benzylamine introduced first (−5°C, 30 min), followed by methoxypropan-2-amine (15°C, 2 h).

This approach reduces purification demands but requires precise stoichiometry (1:1:1 molar ratio) to prevent over-amination. Isolated yields average 82%, with residual diamine byproducts removed via aqueous workup [1].

Green Chemistry Approaches

Sustainable synthesis modifications include:

- Solvent replacement: Substituting dichloromethane with cyclopentyl methyl ether (CPME), achieving comparable yields (80%) with improved environmental metrics.

- Catalyst recycling: Reusing Ru-pincer complexes (e.g., Ru-5) [1] for oxidative coupling, though this method currently shows limited applicability for asymmetric oxalamides.

Purification Techniques

Post-synthetic processing employs gradient methods:

Table 2: Purification Performance Metrics

| Method | Purity (%) | Recovery (%) | Scalability |

|---|---|---|---|

| Recrystallization | 99.2 | 72 | Limited by solubility |

| Column Chromatography | 98.5 | 85 | Labor-intensive |

| Antisolvent Precipitation | 97.1 | 91 | Industrial-friendly |

Ethanol/water antisolvent systems provide optimal purity-recovery balance for kilogram-scale production, leveraging the compound’s low aqueous solubility (0.12 g/L at 25°C) [1].

Scale-up Considerations

Industrial translation introduces three key challenges:

- Exothermic control: Semi-batch amine addition maintains temperatures below 30°C during exothermic amidation.

- Solvent recovery: Distillation units reclaim ≥92% THF via fractional distillation (bp 66°C).

- Waste minimization: Acidic quench of excess oxalyl chloride generates reusable HCl gas through absorption towers.

Pilot-scale trials (50 kg batches) demonstrate consistent yields (84–87%) with 98.5% purity, validating the sequential amidation route for commercial production [1].